4-Methyl-5-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
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Overview
Description
4-Methyl-5-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a heterocyclic compound with a thiophene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the nitration of 4-methyl-2,3-dihydrothiophene-1,1-dione. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-5-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-Methyl-5-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring structure allows for interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitro-1H-isoindole-1,3-dione
- 4-Nitro-N-methylphthalimide
- 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione
Uniqueness
4-Methyl-5-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
70541-67-2 |
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Molecular Formula |
C5H7NO4S |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
4-methyl-5-nitro-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C5H7NO4S/c1-4-2-3-11(9,10)5(4)6(7)8/h2-3H2,1H3 |
InChI Key |
GMDQDMFUTSCVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S(=O)(=O)CC1)[N+](=O)[O-] |
Origin of Product |
United States |
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